molecular formula C15H21NO3 B14390362 2-[(Propan-2-yl)oxy]phenyl pent-1-en-1-ylcarbamate CAS No. 88309-67-5

2-[(Propan-2-yl)oxy]phenyl pent-1-en-1-ylcarbamate

Cat. No.: B14390362
CAS No.: 88309-67-5
M. Wt: 263.33 g/mol
InChI Key: CFGWXBAQTSLGIK-UHFFFAOYSA-N
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Description

2-[(Propan-2-yl)oxy]phenyl pent-1-en-1-ylcarbamate is an organic compound with a complex structure that includes a phenyl group, an isopropyl group, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Propan-2-yl)oxy]phenyl pent-1-en-1-ylcarbamate typically involves multiple steps. One common method includes the reaction of 2-[(Propan-2-yl)oxy]phenol with pent-1-en-1-yl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include dichloromethane or toluene, and the reaction is often performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis systems can be employed to increase yield and reduce production time. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(Propan-2-yl)oxy]phenyl pent-1-en-1-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide in an aqueous medium or potassium tert-butoxide in an organic solvent.

Major Products Formed

    Oxidation: The major products can include carboxylic acids or ketones, depending on the specific conditions.

    Reduction: The primary product is typically the corresponding alcohol.

    Substitution: The products can vary widely but often include substituted phenyl derivatives.

Scientific Research Applications

2-[(Propan-2-yl)oxy]phenyl pent-1-en-1-ylcarbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(Propan-2-yl)oxy]phenyl pent-1-en-1-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects. The isopropyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-2-propanol: A related compound with a similar phenyl group but different functional groups.

    1-[(1-Propoxypropan-2-yl)oxy]propan-2-yl acetate: Another compound with a similar isopropyl group but different overall structure.

Uniqueness

2-[(Propan-2-yl)oxy]phenyl pent-1-en-1-ylcarbamate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the carbamate group distinguishes it from other similar compounds, providing unique opportunities for interaction with biological targets and applications in various fields.

Properties

CAS No.

88309-67-5

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

(2-propan-2-yloxyphenyl) N-pent-1-enylcarbamate

InChI

InChI=1S/C15H21NO3/c1-4-5-8-11-16-15(17)19-14-10-7-6-9-13(14)18-12(2)3/h6-12H,4-5H2,1-3H3,(H,16,17)

InChI Key

CFGWXBAQTSLGIK-UHFFFAOYSA-N

Canonical SMILES

CCCC=CNC(=O)OC1=CC=CC=C1OC(C)C

Origin of Product

United States

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